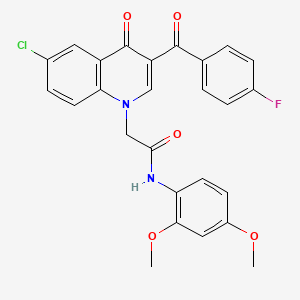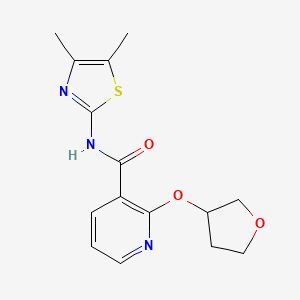
N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is known for its role in DNA repair and as a cofactor in metabolic processes. Nicotinamide itself has been shown to stimulate DNA repair synthesis in human lymphocytes when treated with various DNA-damaging agents, and this effect is concentration-dependent . Structural modifications of nicotinamide, such as the addition of a 4,5-dimethylthiazol group and a tetrahydrofuran-3-yl)oxy moiety, could potentially alter its biological activity and physical properties.
Synthesis Analysis
While the provided papers do not describe the synthesis of the specific compound , they do provide insight into the synthesis of related compounds. For instance, the synthesis of 2-nicotinamido-1,3,4-thiadiazole, a compound with a similar nicotinamide base, was achieved through a one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-1,3,4-thiadiazole . This suggests that the synthesis of this compound could also involve a one-step reaction where appropriate precursors are combined under suitable conditions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The structural characterization of 2-nicotinamido-1,3,4-thiadiazole was carried out using X-ray crystallography, NMR, UV-Visible and IR spectroscopies, and elemental analysis . These techniques could similarly be applied to determine the molecular structure of this compound, which would be essential for understanding its biological activity and interactions.
Chemical Reactions Analysis
Nicotinamide and its derivatives are known to participate in various chemical reactions, particularly as cofactors in enzymatic processes. The papers provided do not detail specific reactions for the compound , but they do highlight the reactivity of nicotinamide derivatives with other molecules. For example, nicotinamide can form multicomponent crystals with nitrogen heterocycle-containing aromatic dicarboxylic acids, which involve the formation of supramolecular synthons . This indicates that this compound may also form complex structures with other molecules, potentially influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The paper on 2-nicotinamido-1,3,4-thiadiazole provides computational parameters related to blood-brain barrier permeability, which is an important physical property for pharmaceutical applications . Similarly, the hydration states and crystal lattice structures of nicotinamide and isonicotinamide with various acids have been studied, revealing the importance of water molecules in stabilizing these structures . These findings suggest that the physical and chemical properties of this compound would also be significant for its function and stability.
Aplicaciones Científicas De Investigación
Biochemical Assays and Cellular Biology
One major application of related compounds involves their use in biochemical assays for assessing cell viability. Tetrazolium salts and their formazan products, such as those related to the N-(4,5-dimethylthiazol-2-yl) group, are extensively used in histochemistry and to determine cell viability. These compounds are reduced by metabolically active cells to formazan, which can be quantified by absorbance or fluorescence. This method provides insights into cell health, proliferation, and cytotoxicity effects of various substances (Stockert et al., 2018).
Medicinal Chemistry and Pharmacology
Compounds structurally related to N-(4,5-dimethylthiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide have been investigated for their potential as therapeutic agents. For instance, nicotinamides and thiadiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and as inhibitors of various biological processes. Their structure-activity relationships (SARs) are crucial for designing new drugs with targeted biological activities (Burnett et al., 2015).
Molecular Biology and Genetics
Nicotinamide, a component of the chemical structure , has been shown to stimulate DNA repair in human lymphocytes. This indicates its potential role in enhancing genomic stability and protecting against DNA damage. Such properties make nicotinamide and its derivatives candidates for research into cancer prevention and therapy, as well as understanding the mechanisms of DNA repair processes (Berger & Sikorski, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-10(2)22-15(17-9)18-13(19)12-4-3-6-16-14(12)21-11-5-7-20-8-11/h3-4,6,11H,5,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSJLUOTFAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)
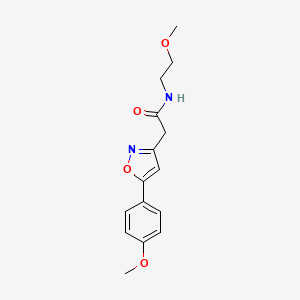
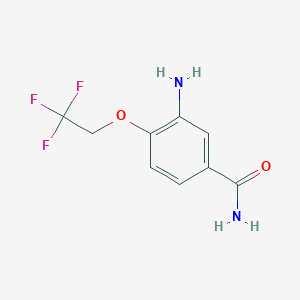
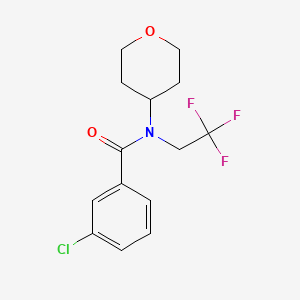
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
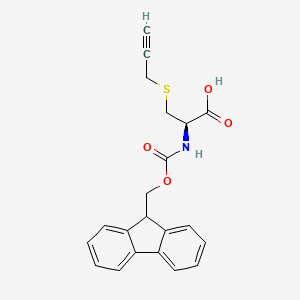
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
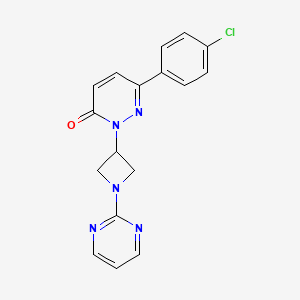
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
